![molecular formula C6H11ClFNO B2790622 5-Fluoroazepan-4-one hydrochloride CAS No. 1823872-70-3](/img/structure/B2790622.png)
5-Fluoroazepan-4-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoroazepan-4-one hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential application as a pharmacological agent. This compound is a member of the azepanone family of compounds and has been shown to possess a range of biochemical and physiological effects.
Mechanism Of Action
The exact mechanism of action of 5-Fluoroazepan-4-one hydrochloride is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor. This receptor is a major inhibitory neurotransmitter receptor in the brain and is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
In addition to its anxiolytic and sedative effects, 5-Fluoroazepan-4-one hydrochloride has been shown to have other biochemical and physiological effects. For example, it has been shown to decrease locomotor activity in animal models. It has also been shown to have anticonvulsant effects in animal models of epilepsy.
Advantages And Limitations For Lab Experiments
One advantage of 5-Fluoroazepan-4-one hydrochloride is that it has been shown to have relatively low toxicity in animal models. Additionally, it has been shown to have good bioavailability and can be administered orally. One limitation of this compound is that it has a relatively short half-life in the body, which may limit its efficacy as a pharmacological agent.
Future Directions
There are several future directions for research on 5-Fluoroazepan-4-one hydrochloride. One area of interest is the potential use of this compound as a treatment for anxiety disorders and insomnia in humans. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or safety concerns. Finally, there is interest in developing new synthesis methods for 5-Fluoroazepan-4-one hydrochloride that may improve the yield or reduce the environmental impact of the current synthesis method.
Synthesis Methods
The synthesis of 5-Fluoroazepan-4-one hydrochloride involves the reaction of 2,2,2-trifluoroethylamine with 4-chlorobutyryl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with phosgene to form the desired product, 5-Fluoroazepan-4-one hydrochloride. The yield of this synthesis method is typically around 50%.
Scientific Research Applications
5-Fluoroazepan-4-one hydrochloride has been shown to have potential application in the field of pharmacology. Specifically, it has been investigated for its potential use as an anxiolytic and sedative agent. In preclinical studies, it has been shown to have anxiolytic effects in animal models of anxiety. Additionally, it has been shown to have sedative effects in animal models of insomnia.
properties
IUPAC Name |
5-fluoroazepan-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO.ClH/c7-5-1-3-8-4-2-6(5)9;/h5,8H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQUNVLDVYVOTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC(=O)C1F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoroazepan-4-one hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.